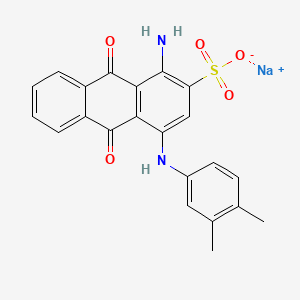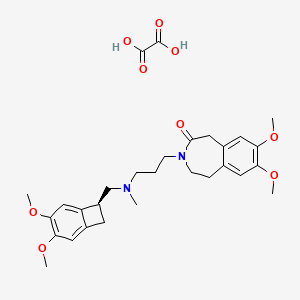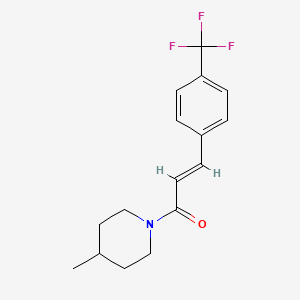
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group, a tetrahydronaphthalenyl group, and a trifluoromethylphenyl group, making it a unique and potentially significant molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted pyrroles, naphthalenes, and trifluoromethylbenzenes. Common synthetic routes may involve:
Friedel-Crafts Alkylation: This reaction can introduce the tetrahydronaphthalenyl group to the pyrrole ring.
Nitration and Reduction: These steps can be used to introduce and subsequently reduce nitro groups to amines, which can then be further functionalized.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be used to attach the trifluoromethylphenyl group to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrroles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the tetrahydronaphthalenyl group might contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-methyl-5-phenyl-1-(3-(trifluoromethyl)phenyl)-: Lacks the tetrahydronaphthalenyl group.
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-phenyl-: Lacks the trifluoromethylphenyl group.
1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-methylphenyl)-: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of the trifluoromethylphenyl and tetrahydronaphthalenyl groups in “1H-Pyrrole, 2-methyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-(3-(trifluoromethyl)phenyl)-” may confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
91306-92-2 |
|---|---|
Molecular Formula |
C22H20F3N |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrole |
InChI |
InChI=1S/C22H20F3N/c1-15-9-12-21(18-11-10-16-5-2-3-6-17(16)13-18)26(15)20-8-4-7-19(14-20)22(23,24)25/h4,7-14H,2-3,5-6H2,1H3 |
InChI Key |
IUVZDFSSVXKHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



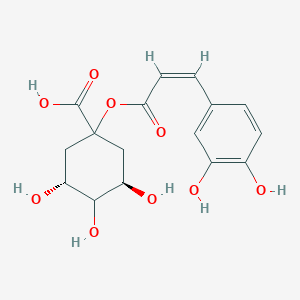
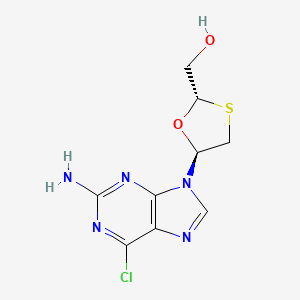
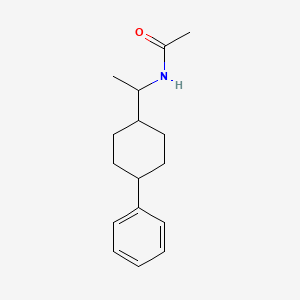
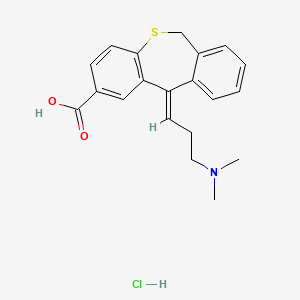

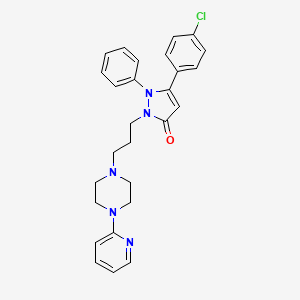

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)

